molecular formula C11H8FN3O B11798607 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile

Cat. No.: B11798607
M. Wt: 217.20 g/mol
InChI Key: DFPSTXWSTYOSNS-UHFFFAOYSA-N
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Description

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the Cinnoline Core: Starting from a suitable benzene derivative, the pyridazine ring can be constructed through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Propanenitrile Group: This step might involve nucleophilic substitution or addition reactions to introduce the nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the fluoro or nitrile groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated amines.

    Substitution: Various substituted cinnoline derivatives.

Scientific Research Applications

3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a precursor in polymer production.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group could enhance binding affinity, while the nitrile group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-oxocinnoline: Lacks the propanenitrile group.

    4-Oxocinnoline: Lacks both the fluoro and propanenitrile groups.

    3-(4-Oxocinnolin-1(4H)-yl)propanenitrile: Lacks the fluoro group.

Uniqueness

The presence of both the fluoro and nitrile groups in 3-(6-Fluoro-4-oxocinnolin-1(4H)-yl)propanenitrile may confer unique properties, such as enhanced reactivity or specific binding interactions, making it valuable for specialized applications.

Properties

Molecular Formula

C11H8FN3O

Molecular Weight

217.20 g/mol

IUPAC Name

3-(6-fluoro-4-oxocinnolin-1-yl)propanenitrile

InChI

InChI=1S/C11H8FN3O/c12-8-2-3-10-9(6-8)11(16)7-14-15(10)5-1-4-13/h2-3,6-7H,1,5H2

InChI Key

DFPSTXWSTYOSNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=NN2CCC#N

Origin of Product

United States

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